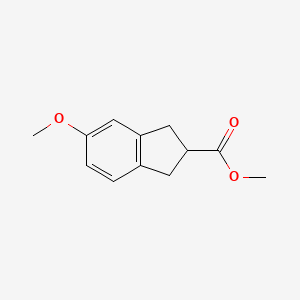

Methyl 5-methoxy-2,3-dihydro-1H-indene-2-carboxylate

Description

Methyl 5-methoxy-2,3-dihydro-1H-indene-2-carboxylate is a bicyclic β-keto ester with a fused indene backbone. Its molecular formula is C₁₂H₁₄O₃, with a SMILES representation of COC1=CC2=C(CC(C2)C(=O)OC)C=C1 and InChIKey CJKBZZXRBXKIOK-UHFFFAOYSA-N . The compound features a methoxy group at position 5 and a methyl ester at position 2 of the indene ring. Key physicochemical properties include a melting point range of 53.5–55.9°C and predicted collision cross-section (CCS) values for various ionized forms (e.g., [M+H]+ CCS: 144.1 Ų) . It has been used as a precursor in enantioselective organocatalytic reactions, such as perfluoroalkylation and allylation .

Properties

IUPAC Name |

methyl 5-methoxy-2,3-dihydro-1H-indene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-14-11-4-3-8-5-10(12(13)15-2)6-9(8)7-11/h3-4,7,10H,5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJKBZZXRBXKIOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(CC(C2)C(=O)OC)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80706210 | |

| Record name | Methyl 5-methoxy-2,3-dihydro-1H-indene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80706210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65844-46-4 | |

| Record name | Methyl 5-methoxy-2,3-dihydro-1H-indene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80706210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclization of Appropriate Precursors

The foundational step involves cyclization reactions of suitable aromatic or heteroaromatic precursors, often employing Diels-Alder reactions or intramolecular cyclizations :

- Starting Material: 3-(3,4,5-Trimethoxyphenyl)propanoic acid derivatives are used as key intermediates.

- Reaction Conditions: Cyclization is achieved via acid catalysis or thermal conditions, often employing Lewis acids such as aluminum chloride or boron trifluoride to facilitate ring closure.

Research Findings:

A study detailed in a recent publication (Reference) describes the synthesis of dihydro-1H-indene derivatives via cyclization of 3-(3,4,5-trimethoxyphenyl)propanoic acid, which can be further functionalized to introduce the methoxy group at the 5-position.

Aromatic Substitution to Introduce the Methoxy Group

The methoxy group at the 5-position is typically introduced via electrophilic aromatic substitution :

- Reagents: Dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate.

- Conditions: Reactions are performed in polar aprotic solvents like acetone or dimethylformamide (DMF) at room temperature or slightly elevated temperatures.

Note: The position of substitution is directed by existing substituents, with the methoxy group favoring ortho/para positions, which in this case corresponds to the 5-position on the indene ring.

Esterification of the Carboxylic Acid

Conversion of the carboxylic acid to the methyl ester is achieved through Fischer esterification :

- Reagents: Methyl alcohol (methanol) with catalytic sulfuric acid.

- Procedure: The acid intermediate is refluxed with excess methanol and a catalytic amount of sulfuric acid, then purified by standard extraction and chromatography techniques.

- Use of methyl iodide with a base (methylation of the acid or acid derivative).

- Employing diazomethane for methylation, though less common due to safety concerns.

Representative Synthetic Route

Data Tables for Preparation Parameters

| Parameter | Typical Value | Notes |

|---|---|---|

| Molar ratio of methylating agent to precursor | 1.2:1 | Ensures complete methylation |

| Reaction temperature | 25–50°C | For electrophilic substitution |

| Cyclization temperature | 80–120°C | For ring closure |

| Reflux time | 4–12 hours | Depending on substrate reactivity |

| Purification method | Column chromatography | Using silica gel |

Research Findings & Optimization

Yield Optimization:

Using microwave-assisted cyclization and methylation can significantly improve yields and reduce reaction times.Selectivity Control:

Protecting groups may be employed if multiple reactive sites are present, ensuring regioselectivity for the methoxy group at the 5-position.Solvent Choice:

Polar aprotic solvents such as DMF or DMSO facilitate methylation reactions, while ethanol or methanol are suitable for esterification.

Additional Considerations

Purity and Characterization:

Confirmed via NMR, IR, and mass spectrometry, ensuring the correct substitution pattern and ester formation.Safety: Methylating agents like dimethyl sulfate are highly toxic; proper handling and disposal are mandatory.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-methoxy-2,3-dihydro-1H-indene-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the ester group.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Halogenating agents like bromine (Br2) or nucleophiles like sodium methoxide (NaOCH3).

Major Products

Oxidation: Formation of 5-methoxy-2,3-dihydro-1H-indene-2-carboxylic acid.

Reduction: Formation of 5-methoxy-2,3-dihydro-1H-indene-2-methanol.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Methyl 5-methoxy-2,3-dihydro-1H-indene-2-carboxylate is an organic compound that belongs to the class of indene derivatives. It has gained attention in medicinal chemistry due to its potential biological activities.

Scientific Research Applications

This compound is used as an intermediate in synthesizing various organic compounds, including pharmaceuticals and agrochemicals. It is also studied for its potential biological activities, such as antimicrobial and anticancer properties. Furthermore, it serves as a precursor for developing drugs targeting specific enzymes or receptors and is utilized in producing specialty chemicals and materials with unique properties.

Methyl 4-methoxy-2,3-dihydro-1H-indene-2-carboxylate has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities, including antimicrobial and anticancer properties.

Study on Antimicrobial Properties

A study demonstrated that Methyl 4-methoxy-2,3-dihydro-1H-indene-2-carboxylate exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be lower than those of common antibiotics, suggesting its potential as a therapeutic agent.

Anticancer Activity Investigation

In vitro studies showed that Methyl 4-methoxy-2,3-dihydro-1H-indene-2-carboxylate could reduce the viability of various cancer cell lines by inducing apoptosis. The compound's effects were more pronounced at higher concentrations, indicating a dose-dependent relationship.

Organocatalytic Michael Addition

In the organocatalytic asymmetric Michael reaction, different substituted nitrostyrenes reacted smoothly with methyl 1-oxo-2,3-dihydro-1H-indene .

Table 1: Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Effective against S. aureus, E. coli | |

| Anticancer | Induces apoptosis in cancer cell lines | |

| Enzyme Inhibition | Inhibits DDR1 activity |

Mechanism of Action

The mechanism of action of Methyl 5-methoxy-2,3-dihydro-1H-indene-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxy and carboxylate groups play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs in β-Keto Ester Chemistry

Methyl 5-methoxy-2,3-dihydro-1H-indene-2-carboxylate belongs to a broader class of β-keto esters with fused bicyclic frameworks. Below is a comparative analysis with structurally related compounds:

Functional Group Modifications and Reactivity

- Methoxy vs. Chloro Substituents :

The 5-methoxy group in the target compound enhances electron density at the aromatic ring, favoring electrophilic substitution. In contrast, 5-chloro analogs (e.g., methyl 5-chloro-2-hydroxy-1-oxo-indene-2-carboxylate) exhibit reduced electron density , making them less reactive in Friedel-Crafts reactions but more stable under oxidative conditions . - Ester Group Variations :

Methyl esters are more reactive in nucleophilic acyl substitutions compared to tert-butyl esters. For example, tert-butyl derivatives require harsher conditions (e.g., HCl in dioxane) for deprotection .

Key Research Findings

- Enantioselective Applications :

The target compound serves as a substrate for generating quaternary stereocenters. For example, its tert-butyl analog achieves 53% ee in α-amination, while unsubstituted derivatives show lower selectivity . - Spectroscopic Characterization : NMR and HRMS data for this compound are consistent with related indene carboxylates, confirming the integrity of the bicyclic framework .

Biological Activity

Methyl 5-methoxy-2,3-dihydro-1H-indene-2-carboxylate (CAS Number: 65844-46-4) is a compound of significant interest due to its potential biological activities. This article explores its biological properties, synthesis, and applications in medicinal chemistry, supported by data tables and research findings.

Chemical Structure and Properties

This compound has the following molecular formula:

| Property | Value |

|---|---|

| Molecular Formula | C12H14O3 |

| Molecular Weight | 206.24 g/mol |

| CAS Number | 65844-46-4 |

The structure features a methoxy group at the 5-position of the indene ring, which is crucial for its biological activity.

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

- Antioxidant Activity : The compound has shown potential in scavenging free radicals, which could be beneficial in preventing oxidative stress-related diseases.

- Antimicrobial Properties : Studies suggest that it may possess antibacterial and antifungal activities, making it a candidate for developing new antimicrobial agents.

- Anti-inflammatory Effects : Preliminary data indicate that this compound can modulate inflammatory pathways, potentially useful in treating inflammatory conditions.

Case Studies

- Antioxidant Study : A study conducted on the antioxidant capacity of this compound demonstrated a significant reduction in oxidative stress markers in vitro. The compound's ability to donate electrons was compared to standard antioxidants like ascorbic acid.

- Antimicrobial Evaluation : In a recent investigation, this compound was tested against various bacterial strains. Results indicated a notable inhibitory effect on Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to existing antibiotics.

- Anti-inflammatory Mechanism : Research involving cellular models of inflammation revealed that treatment with this compound reduced the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent.

Research Findings Summary

The following table summarizes key findings from recent studies on this compound:

Q & A

Advanced Research Question

- Palladium Catalysis : Pd(0)-catalyzed C(sp³)-H arylation can introduce aryl groups at specific positions. For example, TIPS-EBZ reagents with tetrabutylammonium fluoride at -78°C enable ethynylation with quantitative yields .

- Enzymatic Resolution : Dynamic kinetic resolution (DKR) using CAL-B lipase with TBD as a racemization catalyst achieves enantioselectivity (e.g., 95% ee for a related indene carboxylate) .

How can enantioselectivity be enhanced in derivatives of this compound?

Advanced Research Question

Enantioselectivity is achievable via:

- Chiral Catalysts : β-Amino alcohol catalysts (e.g., 5 mol% loading) enable asymmetric α-hydroxylation, though ee values vary (42–57% for methoxy-substituted analogs). Optimizing catalyst structure and reaction time improves selectivity .

- Enzymatic DKR : Combining hydrolases (e.g., CAL-B) with base-catalyzed racemization (TBD) reduces reaction time and enhances ee (up to 95%) .

How should discrepancies in reaction yields or conditions be analyzed across studies?

Advanced Research Question

Discrepancies arise from:

- Base and Solvent Effects : NaH in diethyl carbonate vs. DBU in THF—polar aprotic solvents may stabilize intermediates differently, affecting yields (e.g., 69% vs. 99% for allyl ester derivatives) .

- Temperature Control : Higher temperatures (80°C) in dimethyl carbonate reactions may accelerate side reactions, reducing yields compared to room-temperature protocols .

- Workup Procedures : Neutralization with 1 M HCl vs. direct extraction impacts product stability and purity .

What mechanistic insights exist for palladium-catalyzed reactions involving this compound?

Advanced Research Question

Pd(0)-catalyzed decarboxylative allylation proceeds via:

Oxidative Addition : Pd(0) inserts into the C–X bond of electrophilic reagents (e.g., TIPS-EBZ).

Decarboxylation : Loss of CO2 generates a Pd-allyl intermediate.

Reductive Elimination : Forms the C–C bond with high regioselectivity. Experimental evidence (e.g., quantitative yield of ethynylated product) supports this pathway .

What strategies improve enantioselectivity in asymmetric hydroxylation of β-keto ester derivatives?

Advanced Research Question

- Bifunctional Catalysts : Chiral quinine-BODIPY hybrids enable photooxygenation with stereocontrol, though yields may be moderate (37%) .

- Substrate Engineering : Introducing electron-withdrawing groups (e.g., methoxy) at the 5-position increases ee values (up to 57%) by stabilizing transition states .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.